2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid
Description
This compound is a fluorinated aromatic α-amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. Its structure features:
- Fmoc group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
- 4-Fluorophenyl side chain: The electron-withdrawing fluorine atom at the para position enhances the acidity of the α-proton (pKa ~2.8–3.5) compared to non-fluorinated analogs, affecting solubility and reactivity .
The compound is primarily used in peptide chemistry for introducing fluorinated aromatic residues, which can modulate peptide stability, bioavailability, and target binding .
Properties
Molecular Formula |
C24H20FNO4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C24H20FNO4/c1-26(22(23(27)28)15-10-12-16(25)13-11-15)24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28) |
InChI Key |
IXXQKFOAMLYECE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)acetic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorophenyl halide and a suitable nucleophile.
Coupling Reaction: The protected amino acid is coupled with the fluorophenyl acetic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)acetic acid is widely used in scientific research:
Chemistry: As a building block in peptide synthesis, it helps in the creation of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets include amino acids and peptides, and the pathways involved are those related to peptide bond formation and cleavage.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Case Studies in Drug Development
- Methoxyphenyl variant: Used in mutanobactin synthesis for microbiome-targeted therapies, leveraging its lipophilicity for membrane penetration .
- Fluorophenyl compound : Applied in granulocyte colony-stimulating factor (G-CSF) semisynthesis to enhance receptor-binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
